2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-
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Overview
Description
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with N-methyl-N-[(trimethylsilyl)methyl]amine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxamide, N-ethyl-N-methyl-
- Thiophene-2-carboxamide, N-ethyl-N-2-ethylhexyl-
- 5-Methyl-N-(5-methyl-2-pyridinyl)-2-thiophenecarboxamide
Uniqueness
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
143266-40-4 |
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Molecular Formula |
C10H17NOSSi |
Molecular Weight |
227.40 g/mol |
IUPAC Name |
N-methyl-N-(trimethylsilylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H17NOSSi/c1-11(8-14(2,3)4)10(12)9-6-5-7-13-9/h5-7H,8H2,1-4H3 |
InChI Key |
VMYLIXXLTGPCEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C[Si](C)(C)C)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
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